Ácido 4-feruloilquínico

Descripción general

Descripción

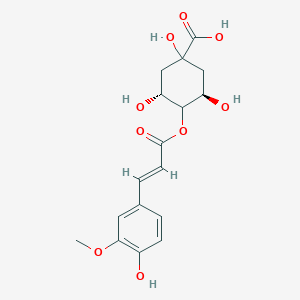

El ácido 4-feruloilquínico es un compuesto fenólico natural que se encuentra en diversas plantas. Es un éster formado entre el ácido ferúlico y el ácido quínico. Este compuesto es conocido por sus posibles propiedades antioxidantes y se considera un biomarcador para ciertos productos alimenticios . Su fórmula molecular es C17H20O9, y tiene un peso molecular de 368.34 g/mol .

Aplicaciones Científicas De Investigación

El ácido 4-feruloilquínico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 4-feruloilquínico implica principalmente sus propiedades antioxidantes. Actúa como un captador de radicales hidroperoxilo e inhibe la xantina oxidasa, una enzima involucrada en el estrés oxidativo . El compuesto forma complejos estables con radicales libres, evitando el daño celular. Además, modula diversas vías de señalización, incluidas las relacionadas con la inflamación y la apoptosis .

Compuestos Similares:

Ácido cafeoilquínico: Otro éster del ácido quínico, conocido por sus propiedades antioxidantes.

Ácido clorogénico: Un compuesto fenólico bien conocido con propiedades antioxidantes y antiinflamatorias similares.

Ácido siríngico: Un ácido fenólico con propiedades antioxidantes y antimicrobianas.

Unicidad: El ácido 4-feruloilquínico se destaca por su combinación única de ácido ferúlico y ácido quínico, que le confiere propiedades antioxidantes y antiinflamatorias distintivas. Su capacidad para formar complejos estables con radicales libres e inhibir enzimas específicas lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales .

Análisis Bioquímico

Biochemical Properties

4-O-feruloyl-D-quinic acid is involved in several biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes and proteins, including phenylalanine ammonia-lyase, shikimic acid/quinic acid hydroxyl cinnamyl transferase, and quinic acid cinnamate hydroxyltransferase . These interactions are crucial for the biosynthesis of chlorogenic acids in plants. The compound acts as a substrate for these enzymes, facilitating the transfer of the feruloyl group to D-quinic acid, thus forming 4-O-feruloyl-D-quinic acid.

Cellular Effects

4-O-feruloyl-D-quinic acid has been shown to influence various cellular processes. It exhibits antioxidant and antimicrobial properties, which can protect cells from oxidative stress and microbial infections . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress.

Molecular Mechanism

The molecular mechanism of 4-O-feruloyl-D-quinic acid involves its interaction with various biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, 4-O-feruloyl-D-quinic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-O-feruloyl-D-quinic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that 4-O-feruloyl-D-quinic acid can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress .

Dosage Effects in Animal Models

The effects of 4-O-feruloyl-D-quinic acid can vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defenses and reduced oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks.

Metabolic Pathways

4-O-feruloyl-D-quinic acid is involved in several metabolic pathways, including the shikimic acid pathway, which is crucial for the biosynthesis of phenolic compounds in plants . The compound interacts with various enzymes and cofactors, facilitating the conversion of shikimic acid to chlorogenic acids. This process is essential for the production of various bioactive compounds that play a role in plant defense and human health.

Transport and Distribution

Within cells and tissues, 4-O-feruloyl-D-quinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The distribution of 4-O-feruloyl-D-quinic acid is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

4-O-feruloyl-D-quinic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and chloroplasts . Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments that can affect the compound’s interactions with biomolecules. Targeting signals and post-translational modifications can direct 4-O-feruloyl-D-quinic acid to specific organelles, ensuring its proper function within the cell.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 4-feruloilquínico se puede sintetizar mediante reacciones de esterificación que involucran ácido ferúlico y ácido quínico. La reacción normalmente requiere un catalizador, como ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa .

Métodos de Producción Industrial: La producción industrial de ácido 4-feruloilquínico a menudo implica la extracción de fuentes vegetales ricas en ácidos clorogénicos, como los granos de café y ciertas frutas. Las técnicas avanzadas de extracción, incluida la cromatografía líquida de alta resolución (HPLC), se utilizan para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 4-feruloilquínico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar derivados del ácido quínico.

Reducción: Las reacciones de reducción pueden convertirlo en compuestos fenólicos más simples.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de diferentes ésteres.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los cloruros de ácido y los anhídridos se utilizan comúnmente para reacciones de esterificación.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del ácido quínico y ésteres fenólicos .

Comparación Con Compuestos Similares

Caffeoylquinic acid: Another ester of quinic acid, known for its antioxidant properties.

Chlorogenic acid: A well-known phenolic compound with similar antioxidant and anti-inflammatory properties.

Syringic acid: A phenolic acid with antioxidant and antimicrobial properties.

Uniqueness: 4-Feruloylquinic acid stands out due to its unique combination of ferulic acid and quinic acid, which imparts distinct antioxidant and anti-inflammatory properties. Its ability to form stable complexes with free radicals and inhibit specific enzymes makes it a valuable compound in various scientific and industrial applications .

Propiedades

IUPAC Name |

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFDSJJVNQXLT-XQCMRRNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

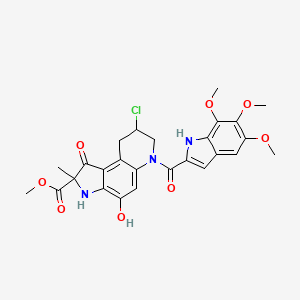

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

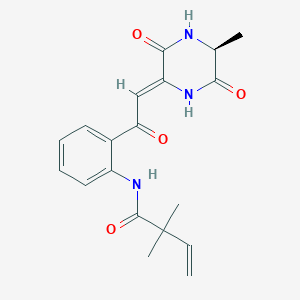

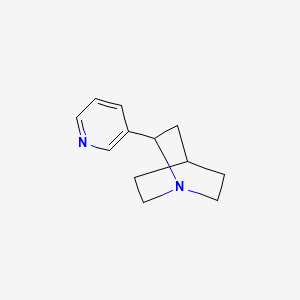

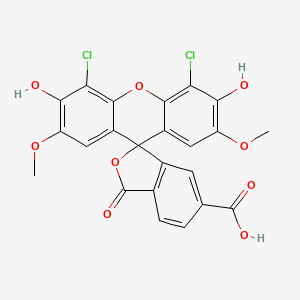

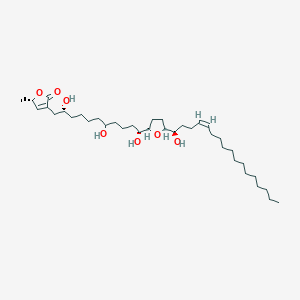

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-[6-ethyl-2-hydroxy-5-(3-methylbutyl)oxan-2-yl]-2-hydroxypropanamide](/img/structure/B1246417.png)

![(3E,7E,9Z,21E,23E)-3,7,9,13,19,25-Hexamethyl-6,12,26-trihydroxy-12,16-epoxy-28-[(3E)-1,3,9-trimethyl-5,6,8,10-tetrahydroxy-3-dodecenyl]-1-oxacyclooctacosa-3,7,9,21,23-pentaene-2,18-dione](/img/structure/B1246421.png)

![dimethyl (6R,9R)-10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-8,9-dihydro-7H-pyrido[1,2-a]indole-6,9-dicarboxylate](/img/structure/B1246425.png)

![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)